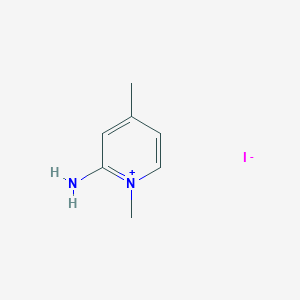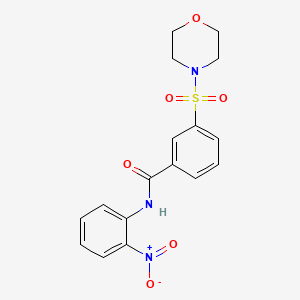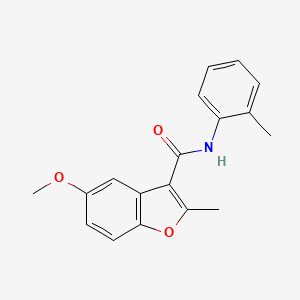![molecular formula C20H25NO3 B5147530 {1-[4-(benzyloxy)-3-methoxybenzyl]-2-pyrrolidinyl}methanol](/img/structure/B5147530.png)
{1-[4-(benzyloxy)-3-methoxybenzyl]-2-pyrrolidinyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[4-(benzyloxy)-3-methoxybenzyl]-2-pyrrolidinyl}methanol, commonly known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has since been studied extensively for its potential applications in scientific research. In
Mecanismo De Acción
BZP acts as a partial agonist at the dopamine D1 and D2 receptors, as well as the serotonin 5-HT2A and 5-HT2B receptors. It also acts as a monoamine reuptake inhibitor, increasing the levels of dopamine, norepinephrine, and serotonin in the brain. The exact mechanism of action of BZP is not fully understood, but it is thought to involve the modulation of neurotransmitter release and reuptake.
Biochemical and Physiological Effects:
BZP has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also has stimulant effects on the central nervous system, including increased alertness, energy, and euphoria. BZP has also been shown to have immunomodulatory effects, including the modulation of cytokine production and the activation of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BZP has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-characterized pharmacology. It also has a wide range of pharmacological effects, making it useful for studying the effects of drugs on different systems. However, BZP also has several limitations. It has a relatively short half-life, making it difficult to study its long-term effects. It also has potential toxicity, particularly at high doses.
Direcciones Futuras
There are several future directions for research on BZP. One direction is to further elucidate its mechanism of action, particularly its effects on neurotransmitter release and reuptake. Another direction is to study its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. Finally, there is a need for further research on the potential toxicity of BZP, particularly at high doses and with chronic use.
Métodos De Síntesis
BZP can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the protection of 4-hydroxy-3-methoxybenzyl alcohol using benzyl chloride to yield 4-(benzyloxy)-3-methoxybenzyl alcohol. This is followed by the reaction of the protected alcohol with pyrrolidine and paraformaldehyde to yield {1-[4-(benzyloxy)-3-methoxybenzyl]-2-pyrrolidinyl}methanol. The final step involves the removal of the benzyl protecting group using hydrogenation to yield BZP.
Aplicaciones Científicas De Investigación
BZP has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of pharmacological effects, including effects on the central nervous system, cardiovascular system, and immune system. BZP has been used as a tool to study the role of the dopaminergic and serotonergic systems in the brain, as well as the effects of drugs on these systems. It has also been used to study the effects of drugs on the cardiovascular system and immune system.
Propiedades
IUPAC Name |
[1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-23-20-12-17(13-21-11-5-8-18(21)14-22)9-10-19(20)24-15-16-6-3-2-4-7-16/h2-4,6-7,9-10,12,18,22H,5,8,11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNCVXGNBITFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCCC2CO)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B5147451.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5147457.png)
![5-cyclopropyl-N-(2-furylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5147461.png)



![N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-4-(4-morpholinylmethyl)benzamide](/img/structure/B5147497.png)

![{1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol](/img/structure/B5147504.png)

![1-(5-iodo-2-furyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5147517.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[3-(3-pyridinyl)propyl]butanamide](/img/structure/B5147521.png)

![N-[4-(dimethylamino)phenyl]-N'-(2-hydroxypropyl)ethanediamide](/img/structure/B5147544.png)